![molecular formula C12H13N3O2S2 B2717584 1-[3-(1,2,5-Thiadiazol-3-yloxy)pyrrolidin-1-yl]-2-(thiophen-3-yl)ethan-1-one CAS No. 2097888-44-1](/img/structure/B2717584.png)
1-[3-(1,2,5-Thiadiazol-3-yloxy)pyrrolidin-1-yl]-2-(thiophen-3-yl)ethan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3,4-Thiadiazole is a five-membered heterocyclic moiety that exhibits a wide range of biological activities such as antidiabetic, anticancer, anti-inflammatory, anticonvulsant, antiviral, antihypertensive, and antimicrobial . It is a core structure in several commercially available drugs .
Synthesis Analysis
1,3,4-Thiadiazole derivatives can be synthesized using various starting materials. For instance, N-(4-nitrophenyl)acetohydrazonoyl bromide and 1-[3,5-dimethyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl]ethan-1-one have been used as starting materials in the synthesis of 1,3,4-thiadiazole derivatives .Molecular Structure Analysis
The molecular structure of a compound is responsible for its various pharmacological activities. Heterocyclic moieties like 1,3,4-thiadiazole have diverse activities. This is due to the presence of the =N-C-S- moiety and the strong aromaticity of the ring, which provides low toxicity and great in vivo stability .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of 1,3,4-thiadiazole derivatives can vary depending on the starting materials and the desired end product. For example, the reaction of N-(4-nitrophenyl)acetohydrazonoyl bromide with 2-[(methylthio)carbonthioyl]hydrazones in absolute ethanol in the presence of triethylamine affords the corresponding 1,3,4-thiadiazole derivatives .Physical and Chemical Properties Analysis
1,3,4-Thiadiazole is a white or colorless solid that is highly soluble in water and other polar solvents . It shows both acidic and basic properties due to its amphoteric nature .Applications De Recherche Scientifique
Electrochromic Materials
Research has shown that thiadiazole and thiophene derivatives play a crucial role in the development of electrochromic materials. These compounds have been used to create polymers that exhibit color changes when subjected to electrical stimulation, showing potential for use in smart windows, displays, and other electrochromic devices. The optical properties and fast switching times of these materials make them attractive for practical applications (Ming et al., 2015).
Organic Solar Cells
In the realm of organic solar cells, thiadiazole and thiophene-based donor-acceptor copolymers have been developed to improve photovoltaic performance. These materials demonstrate good solubility and electrical properties conducive to high-performance solar cells. The incorporation of thiadiazole units into the copolymers has been found to enhance the space-charge limit current (SCLC) hole mobility, which is beneficial for achieving efficient solar energy conversion (Ma et al., 2013).
Organic Field-Effect Transistors (OFETs)
Thiadiazole[3,4-c]pyridine copolymer-based materials have also been synthesized for use in organic field-effect transistors (OFETs). These materials are designed to combine strong optical absorption, thermal stability, and suitable HOMO-LUMO levels, making them promising candidates for electronic applications. The hole mobility and photophysical studies of these copolymers suggest their potential in future organic electronics (Bathula et al., 2016).
Antimicrobial Activity
Compounds containing thiadiazole units have been explored for their antimicrobial properties. Research into thiadiazole derivatives has yielded new structures with potential as antimicrobial agents, showing efficacy against various bacterial and fungal strains. These findings indicate the versatility of thiadiazole-containing compounds in developing new antimicrobials (Nural et al., 2018).
Mécanisme D'action
Target of Action
Many compounds containing a thiadiazole moiety have been found to exhibit a broad range of biological activities, such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities . The exact target of “1-[3-(1,2,5-Thiadiazol-3-yloxy)pyrrolidin-1-yl]-2-(thiophen-3-yl)ethan-1-one” would depend on its specific structure and functional groups.
Orientations Futures
Propriétés
IUPAC Name |
1-[3-(1,2,5-thiadiazol-3-yloxy)pyrrolidin-1-yl]-2-thiophen-3-ylethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O2S2/c16-12(5-9-2-4-18-8-9)15-3-1-10(7-15)17-11-6-13-19-14-11/h2,4,6,8,10H,1,3,5,7H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEQYYSFUPKBXIM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=NSN=C2)C(=O)CC3=CSC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-[(5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(2-hydroxyphenyl)acetamide](/img/structure/B2717501.png)
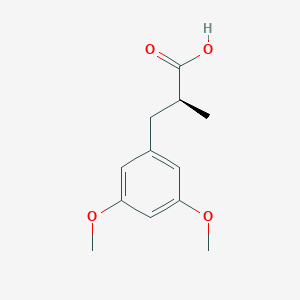

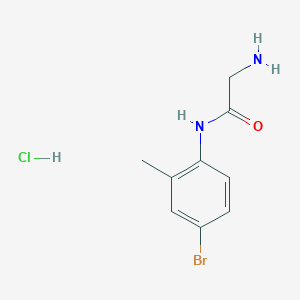
![N-[Cyano-(1-phenylpyrazol-4-yl)methyl]but-2-ynamide](/img/structure/B2717507.png)
![5-((4-chlorobenzyl)thio)-1-ethyl-3-methyl-6-(4-methylbenzyl)-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one](/img/structure/B2717508.png)
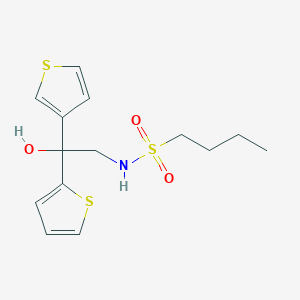
![2-Chloro-4-{[(4-methylphenyl)sulfonyl]amino}benzoic acid](/img/structure/B2717510.png)
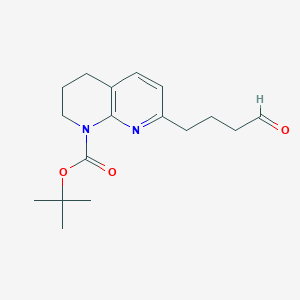
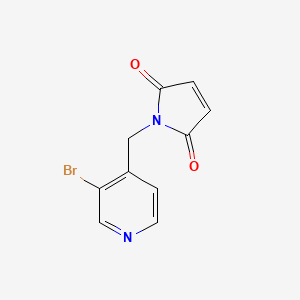
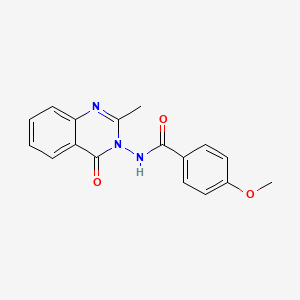
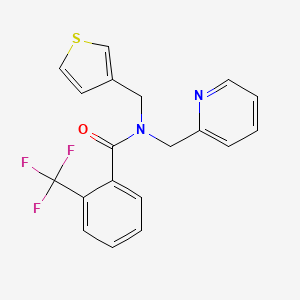

![2-Chloro-N-(cyclobutylmethyl)-N-[4-methoxy-3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2717523.png)
